![molecular formula C15H18N4O4S B2834345 4-(4-cyano-5-((2-methoxyethyl)amino)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide CAS No. 941240-61-5](/img/structure/B2834345.png)
4-(4-cyano-5-((2-methoxyethyl)amino)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-cyano-5-((2-methoxyethyl)amino)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide is a chemical compound that has gained significant attention in scientific research. It belongs to the class of sulfonamide compounds and has various applications in the field of medicinal chemistry.
Scientific Research Applications
Chemoselective Reactions and Synthesis of Nitriles
The compound has been investigated for its chemoselective reactions. In particular, it can be synthesized via a reaction involving 3-dimethylamino-2-aroyl-propenenitrile and hydrazine. Under acidic conditions, it yields 4-cyano pyrazole, while under basic conditions, it produces 5-amino pyrazoles as the major product .
GABA Inhibition
A specific derivative of this compound, namely “5-amino-1-(2,6-dichloro-4-trifluoromethyl)phenyl)-4-(3-ethoxyphenyl)-3-methyl thiopyrazole,” has been described as a potent inhibitor of GABA (γ-aminobutyric acid). Notably, it exhibits selectivity toward insect receptors compared to mammalian receptors .
Multifunctional Catalysts
In a novel study, researchers developed a base-metal multifunctional catalyst using this compound. The catalyst was employed in the synthesis of 2-substituted benzothiazoles via a three-step process, including oxidation of alcohols to aldehydes and Knoevenagel condensation. The compound played a crucial role in this catalytic system .
Pyrazolone-Thiadiazole Hybrid Molecule
A hybrid molecule combining pyrazolone and thiadiazole moieties was synthesized using this compound. The resulting molecule, N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide, was obtained through a two-stage protocol using readily available reagents. This hybrid compound holds promise for further exploration in various applications .
Biological Activities
While not directly related to this compound, pyrazoles in general exhibit a wide range of biological activities, including anti-diabetic, antiviral, anti-cancer, anti-inflammatory, antibacterial, and antifungal properties .
Technical Applications
Substituted derivatives of pyrazole, including this compound, have been utilized in medicines and other technical applications. Their unique chemical properties make them valuable in various contexts .
properties
IUPAC Name |
4-[4-cyano-5-(2-methoxyethylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4S/c1-19(2)24(20,21)12-6-4-11(5-7-12)14-18-13(10-16)15(23-14)17-8-9-22-3/h4-7,17H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWXKMBQFNQYTKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)NCCOC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.